molecular formula C16H19N3O3S B284573 2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B284573
M. Wt: 333.4 g/mol
InChI Key: KHWXSCDXNBBIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide, also known as DMTFTHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects through the inhibition of various enzymes and pathways involved in inflammation, cancer, and microbial growth. It also acts as a cholinesterase inhibitor, which may contribute to its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to decrease the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide is its versatility in terms of potential applications. It has been shown to have activity against a variety of targets, making it a promising candidate for drug development. However, one limitation of 2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide and to identify potential drug targets. Finally, the development of more efficient synthesis methods for 2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide may help to increase its potential applications in drug discovery and development.

Synthesis Methods

2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with thionyl chloride to form 2,6-dimethylphenyl chloride. The resulting compound is then reacted with 2-amino-5-tetrahydrofuranthiol to form 2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl)thioacetamide. This compound is then oxidized to form 2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(2,6-dimethylphenoxy)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)acetamide has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C16H19N3O3S/c1-10-5-3-6-11(2)14(10)22-9-13(20)17-16-19-18-15(23-16)12-7-4-8-21-12/h3,5-6,12H,4,7-9H2,1-2H3,(H,17,19,20)

InChI Key

KHWXSCDXNBBIQW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NN=C(S2)C3CCCO3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NN=C(S2)C3CCCO3

Origin of Product

United States

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